4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine
Description
Properties
Molecular Formula |
C8H17N3 |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4,6-diethyl-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C8H17N3/c1-3-6-5-7(4-2)11-8(9)10-6/h6-7H,3-5H2,1-2H3,(H3,9,10,11) |
InChI Key |
XLBVUGDPOPQTTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(N=C(N1)N)CC |
Origin of Product |
United States |
Preparation Methods
Cyclization via β-Ketoester and Diamine Condensation
A widely used approach involves the condensation of methyl or ethyl acetoacetate with a diamine such as 1,3-propanediamine or substituted aminopropylamines. The reaction proceeds through aminolysis and subsequent cyclization to yield the tetrahydropyrimidine core.
-
- Solvent: Toluene or similar organic solvents.
- Temperature: Controlled between 25–30 °C during amine addition; elevated to 130–140 °C for cyclization.
- Pressure: Reduced pressure (2.0–3.5 kPa) during dehydration and distillation steps.
- Catalysts: Lewis acids such as aluminum chloride, zinc chloride, cupric chloride, iron trichloride, or nickelous chloride are added post-dehydration to promote ring closure.
-
- Dissolve methyl acetoacetate in toluene at a weight ratio of 1:1 to 1:1.5.
- Slowly add the diamine (e.g., N-methyl-propylamine or 1,3-propanediamine) at 25–30 °C, controlling the addition rate to manage exothermicity.
- Stir the reaction mixture for 2–6 hours to complete initial condensation.
- Perform decompression dehydration at 45–50 °C under 2.0–3.5 kPa to remove water and recycle toluene.
- Add the catalyst (0.02–0.20 times the weight of methyl acetoacetate) and heat to 130–140 °C for 1–3 hours to promote cyclization.
- Distill off ethyl acetate byproduct.
- Cool the reaction mixture to 50–60 °C, then perform vacuum distillation at 20 mmHg and 110–112 °C to isolate the tetrahydropyrimidine product.
Yields: Typically above 90%, with examples reporting yields of 91.5% to 96% for closely related tetrahydropyrimidines.
Aminolysis of Esters with Diamines
Another method involves the aminolysis of esters containing ethyl substituents with 1,3-propanediamine in alcoholic solutions. This method yields tetrahydropyrimidines with various substituents at the 2-position, including amino groups.
Mechanism: The ester reacts with the diamine, forming an intermediate that cyclizes to the tetrahydropyrimidine ring.
Cyclization of Organic Acids with Diamines
Cyclization of fatty acids, amino acids, or diphenylacetic acid with 1,3-propanediamine at elevated temperatures can also produce tetrahydropyrimidines, though this method is less commonly applied for the specific 4,6-diethyl derivatives.
- The method involving methyl acetoacetate and N-methyl-propylamine with Lewis acid catalysis under controlled temperature and reduced pressure is the most efficient and industrially viable route for synthesizing 4,6-diethyl-1,4,5,6-tetrahydropyrimidin-2-amine and its analogs.
- Control of reaction temperature and rate of amine addition is critical to minimize byproducts and maximize yield.
- Dehydration under reduced pressure facilitates removal of water and solvent recovery, improving process sustainability.
- The choice of catalyst influences the cyclization rate and purity of the final product; aluminum chloride and nickelous chloride have demonstrated excellent performance.
- Vacuum distillation allows isolation of the product with high purity and yield.
The preparation of 4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine is best achieved through the condensation of ethyl or methyl acetoacetate derivatives with appropriate diamines under controlled temperature and pressure, followed by Lewis acid-catalyzed cyclization. This method offers high yields, scalability, and manageable reaction conditions suitable for industrial production. Alternative methods such as aminolysis of esters or organic acid cyclization exist but generally yield lower efficiencies.
Chemical Reactions Analysis
Types of Reactions
4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Selective reduction can yield different tetrahydropyrimidine derivatives.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is often used.
Substitution: Halogenating agents such as bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Pyrimidine derivatives with various functional groups.
Reduction: Different tetrahydropyrimidine derivatives.
Substitution: Compounds with substituted ethyl groups.
Scientific Research Applications
4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine is a nitrogen-containing heterocyclic compound featuring a tetrahydropyrimidine ring with two ethyl groups at the 4 and 6 positions. This compound has a molecular formula of and a molecular weight of approximately 196.26 g/mol. Tetrahydropyrimidine derivatives are known for diverse biological activities and potential therapeutic applications. The uniqueness of 4,6-diethyl-1,4,5,6-tetrahydropyrimidin-2-amine is due to its specific substitution pattern and resultant biological activities, differentiating it from other similar compounds. The dual ethyl substituents at positions 4 and 6 enhance its lipophilicity and receptor binding capabilities compared to simpler or differently substituted analogs.
Synthesis
The synthesis of 4,6-diethyl-1,4,5,6-tetrahydropyrimidin-2-amine can be achieved through several methods.
Applications
The unique properties of 4,6-diethyl-1,4,5,6-tetrahydropyrimidin-2-amine lend themselves to various applications:
Biological Activities
Research indicates that tetrahydropyrimidine derivatives exhibit significant biological activities. Studies on the interactions of 4,6-diethyl-1,4,5,6-tetrahydropyrimidin-2-amine with biological targets have revealed:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,3-Diethylurea | Structure | Simple urea derivative with less complexity; used in agricultural applications. |
| 4-Methyl-1,4-dihydropyrimidin-2(1H)-one | Structure | Exhibits different biological activities; often studied for its neuroprotective effects. |
| 2-Amino-3-methylpyridine | Structure | A pyridine derivative that shows distinct pharmacological profiles compared to tetrahydropyrimidines. |
Mechanism of Action
The mechanism of action of 4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparison with Similar Compounds
Substituent Effects: Ethyl vs. Methyl and Chloro Groups
4,6-Dichloropyrimidin-2-amine ()
- Structure : Chloro substituents at positions 4 and 6 instead of ethyl groups.
- Synthesis : Synthesized via chlorination of pyrimidine precursors using phosphoryl chloride .
- Reactivity : Chloro groups are electron-withdrawing, enhancing electrophilic substitution reactivity compared to ethyl groups (electron-donating).
- Applications : Intermediate for pharmaceuticals and agrochemicals due to halogen’s versatility in cross-coupling reactions .
N,N-Dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine ()
- Structure : Methyl groups on nitrogen atoms instead of ethyl substituents on the pyrimidine ring.
- Solubility : Higher polarity due to methyl groups may improve aqueous solubility relative to ethyl analogs .
6-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine ()
- Structure : Single methyl group at position 6.
- Physical Properties : Molecular weight (113.16 g/mol) is lower than diethyl analogs, influencing boiling points and crystallinity .
- Synthetic Accessibility : Simpler alkylation steps compared to diethyl derivatives, which may require controlled conditions to avoid over-alkylation.
Physicochemical and Spectroscopic Properties
*Predicted data based on ethyl group analogs.
Biological Activity
4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine is a nitrogen-containing heterocyclic compound notable for its tetrahydropyrimidine ring structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The following sections will explore its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4,6-diethyl-1,4,5,6-tetrahydropyrimidin-2-amine is with a molecular weight of approximately 196.26 g/mol. The compound features two ethyl substituents at positions 4 and 6 of the tetrahydropyrimidine ring, which enhance its lipophilicity and receptor binding capabilities compared to other derivatives.
Biological Activities
Research indicates that tetrahydropyrimidine derivatives exhibit significant biological activities including:
- Antioxidant Activity : The compound has shown potential as an antioxidant agent through its ability to scavenge free radicals.
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.
- Cytotoxic Effects : Exhibits cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of 4,6-diethyl-1,4,5,6-tetrahydropyrimidin-2-amine can be achieved through several methods:
- Condensation Reactions : Involves the reaction of appropriate diamines with carbonyl compounds.
- Cyclization Processes : Utilizing precursors that facilitate the formation of the tetrahydropyrimidine ring structure.
Structure-Activity Relationships (SAR)
The unique substitution pattern of 4,6-diethyl-1,4,5,6-tetrahydropyrimidin-2-amine contributes significantly to its biological activity. The presence of ethyl groups at the 4 and 6 positions enhances lipophilicity and improves interactions with biological targets. Comparative studies with similar compounds reveal that variations in substitution can lead to significant differences in pharmacological profiles.
Table 2: Comparison with Related Compounds
| Compound Name | Structure | Biological Activity Highlights |
|---|---|---|
| 1,3-Diethylurea | Structure | Used in agricultural applications; less complex. |
| 4-Methyl-1,4-dihydropyrimidin-2(1H)-one | Structure | Neuroprotective effects; distinct pharmacological profile. |
| 2-Amino-3-methylpyridine | Structure | Different pharmacological effects compared to tetrahydropyrimidines. |
Case Studies
Recent studies have highlighted the potential of 4,6-diethyl-1,4,5,6-tetrahydropyrimidin-2-amine in various therapeutic areas:
- Cancer Research : A study demonstrated that this compound effectively reduced glioma cell viability by inducing apoptosis through multiple pathways including the inhibition of AKT and mTOR signaling pathways .
- Antimicrobial Testing : In vitro assays revealed that certain derivatives exhibited potent antibacterial activity against resistant strains of bacteria like Klebsiella pneumoniae, suggesting potential for development into new antibiotics .
- Antioxidant Studies : Compounds structurally related to 4,6-diethyl-1,4,5,6-tetrahydropyrimidin-2-amine have been evaluated for their antioxidant properties using DPPH assays. Results indicated promising IC50 values that support further exploration in oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
